molecular formula C20H24O2 B15352613 Ethynyl Estradiol-2,4,9,6,6,16,16-d7 (Major)

Ethynyl Estradiol-2,4,9,6,6,16,16-d7 (Major)

Cat. No.: B15352613
M. Wt: 303.4 g/mol
InChI Key: BFPYWIDHMRZLRN-CHKXXOOGSA-N
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Description

Ethynyl Estradiol-2,4,9,6,6,16,16-d7 (Major): is a stable isotope-labeled form of ethinyl estradiol, a synthetic estrogen used primarily in hormonal contraceptives and hormone replacement therapy. The compound is labeled with deuterium atoms at specific positions, which makes it useful in various scientific research applications, particularly in studying metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethynyl Estradiol-2,4,9,6,6,16,16-d7 involves the introduction of deuterium atoms at specific positions on the ethinyl estradiol molecule. This is typically achieved through chemical reactions that replace hydrogen atoms with deuterium using deuterated reagents.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, purification, and quality control processes to ensure the correct isotopic labeling and purity of the final product. The production process must comply with regulatory standards to ensure the safety and efficacy of the compound for research and pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Ethynyl Estradiol-2,4,9,6,6,16,16-d7 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.

  • Reduction: Reduction reactions may use hydrogen gas (H2) or metal hydrides such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation: Formation of ethinyl estradiol derivatives with increased oxygen content.

  • Reduction: Production of reduced forms of ethinyl estradiol.

  • Substitution: Introduction of halogen atoms at specific positions on the molecule.

Scientific Research Applications

Ethynyl Estradiol-2,4,9,6,6,16,16-d7 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis of metabolic processes. Its applications include:

  • Chemistry: Studying reaction mechanisms and kinetics.

  • Biology: Investigating hormone metabolism and receptor binding.

  • Medicine: Researching the pharmacokinetics and pharmacodynamics of hormonal therapies.

  • Industry: Developing and testing new pharmaceutical formulations.

Mechanism of Action

Ethynyl Estradiol-2,4,9,6,6,16,16-d7 exerts its effects by binding to estrogen receptors, which are the biological targets of estrogens like estradiol. The binding activates the receptors, leading to the transcription of estrogen-responsive genes and subsequent physiological effects. The molecular targets and pathways involved include various signaling cascades that regulate reproductive and metabolic functions.

Comparison with Similar Compounds

  • Ethinyl Estradiol

  • Mestranol

  • Estradiol

  • Levonorgestrel

This detailed overview provides a comprehensive understanding of Ethynyl Estradiol-2,4,9,6,6,16,16-d7 (Major), its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H24O2

Molecular Weight

303.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-2,4,6,6,9,16,16-heptadeuterio-17-ethynyl-13-methyl-7,8,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i4D2,5D,11D2,12D,16D

InChI Key

BFPYWIDHMRZLRN-CHKXXOOGSA-N

Isomeric SMILES

[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)[2H])([2H])[2H]

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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